Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate
Description
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate (CAS: 1211586-14-9) is a bicyclic amine derivative protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₂H₂₂N₂O₂ (MW: 226.32 g/mol), and it exists as a solid at room temperature . The compound is widely utilized as a building block in pharmaceutical synthesis, particularly for its role in protecting secondary amines during multi-step reactions. Key applications include the synthesis of kinase inhibitors and intermediates for experimental phasing in crystallography .
Properties
IUPAC Name |
tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDSJRNOTLOESP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735835 | |
| Record name | tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251010-63-5, 1211586-14-9 | |
| Record name | tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boc Protection Strategies
The tert-butyl carbamate group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, the amine group of octahydro-1H-pyrrolo[3,2-b]pyridine is treated with Boc anhydride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst, yielding the protected compound in >90% purity.
Table 1: Representative Boc Protection Conditions
Cyclization Methods
The pyrrolo-pyridine core is often assembled via intramolecular aldol condensation or Pd-catalyzed cross-coupling . A patent by AbbVie Inc. describes the use of a Heck reaction to form the bicyclic structure, followed by hydrogenation to achieve saturation. Alternatively, enzymatic cyclization has been explored for stereochemical control.
Step-by-Step Laboratory Synthesis
A representative laboratory-scale synthesis involves the following steps:
-
Synthesis of Pyrrolo-Pyridine Intermediate :
-
Hydrogenation :
-
Boc Protection :
Key Characterization Data :
Industrial-Scale Production and Optimization
Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors are employed for the cyclization step to enhance heat transfer and reduce reaction times. For Boc protection, solvent-free conditions using microwave irradiation have achieved 95% yield in 30 minutes.
Table 2: Industrial vs. Laboratory Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cyclization Time | 24 h | 2 h (flow reactor) |
| Boc Protection Yield | 92% | 95% (solvent-free) |
| Purity | 97% | >99% (crystallization) |
Stereochemical Control and Challenges
The cis/trans configuration of the octahydro-pyrrolo-pyridine system is critical for biological activity. Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric hydrogenation with Rh-DuPHOS catalysts ensures enantiomeric excess >98%. Common challenges include:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: N-bromosuccinimide in the presence of a solvent like dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or aromaticity.
Substitution: Halogenated derivatives with bromine or other halogens attached to the pyridine ring.
Scientific Research Applications
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential drugs for neurological disorders.
Organic Synthesis: This compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.
Industrial Applications: It is employed in the development of new materials and chemicals with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Positional Isomers
Stereoisomers
Structural Isomers (Ring Junction Variations)
- Ring Junction Effects : The [3,2-B] system has a more planar geometry compared to [3,2-C], influencing π-π stacking interactions in protein binding .
Functional Group Variations and Derivatives
Halogenated Derivatives
Aryl-Substituted Derivatives
| Compound | CAS | Substituent | Synthesis Yield |
|---|---|---|---|
| Tert-butyl 6-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrrolo[3,2-B]pyridine-1-carboxylate | N/A | 3,4-Dimethoxyphenyl at C6 | 15% yield via Suzuki-Miyaura coupling |
- Challenges : Bulky substituents (e.g., dimethoxyphenyl) reduce coupling efficiency due to steric hindrance .
Market and Pricing Comparison
- Cost Drivers : Higher demand for pyrrolo[3,2-B]pyridine derivatives in kinase inhibitor research justifies the premium pricing .
Biological Activity
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate, with the CAS number 1211586-14-9, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- CAS Number : 1211586-14-9
- Storage Conditions : Keep in a dark place under inert atmosphere at room temperature.
Overview of Biological Activity
This compound is part of a larger class of pyrrolidine derivatives that have been investigated for various pharmacological properties. The biological activity of this compound is primarily associated with its interactions at the molecular level, particularly in relation to enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
Research has shown that compounds structurally related to this compound exhibit significant inhibitory effects on various enzymes. For instance:
- Cyclin-dependent kinases (CDKs) : Some derivatives have demonstrated potent inhibition against CDK2 and CDK9, which are critical in cell cycle regulation. In vitro studies indicated IC₅₀ values of 0.36 µM for CDK2 and 1.8 µM for CDK9, showing promising selectivity profiles .
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of pyrrolidine derivatives on human cancer cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma). The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting potential applications in cancer therapy .
Case Study 2: Neuroprotective Effects
Another area of research focused on the neuroprotective properties of pyrrolidine derivatives. Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress-induced apoptosis. This activity was linked to the modulation of signaling pathways involved in cell survival and apoptosis .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of selected compounds related to this compound:
| Compound Name | Biological Activity | IC₅₀ (µM) | Selectivity |
|---|---|---|---|
| This compound | CDK2 Inhibition | 0.36 | High |
| Tert-butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate | CDK9 Inhibition | 1.8 | Moderate |
| Other Pyrrolidine Derivative | Antiproliferative (HeLa) | Not specified | N/A |
Q & A
Q. What are the key synthetic routes for Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate?
The compound is synthesized via Buchwald-Hartwig amination (Procedure A in ):
- Reagents : Pd₂(dba)₃ (catalyst), tert-butyl octahydropyrrolo[3,4-b]pyridine-1-carboxylate, para-substituted iodobenzene, t-BuONa.
- Conditions : Dry toluene, N₂ atmosphere, reflux.
- Purification : Flash chromatography on silica gel. Alternative routes include esterification of pyrrolopyridine precursors with tert-butyl chloroformate ().
| Step | Key Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Coupling | Pd catalysts, base (t-BuONa) | Degas solvents to avoid side reactions |
| Work-up | EtOAC extraction | Use anhydrous Na₂SO₄ for drying |
Reference :
Q. How does structural modification impact biological activity compared to analogs?
- Key analogs :
| Analog (Evidence) | Structural Difference | Bioactivity |
|---|---|---|
| 6-Bromo derivative (3) | Bromine substitution | Enhanced kinase inhibition |
| Spirocyclic variant (10) | Piperidine fusion | Improved σ receptor binding |
- SAR insights : Bulkier substituents (e.g., t-Bu) reduce metabolic degradation.
Q. Reference :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
